molecular formula C19H16N2O4 B2443993 N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide CAS No. 321967-92-4

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide

Cat. No.: B2443993
CAS No.: 321967-92-4
M. Wt: 336.347
InChI Key: CRPIOGLSKNRHEM-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C19H16N2O4 It is known for its unique structural features, which include a naphthalene ring system and a nitrophenyl group

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.

Major Products Formed

    Reduction: 4-ethoxy-2-aminophenyl)naphthalene-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Naphthalene-1-carboxylic acid and 4-ethoxy-2-nitroaniline.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)naphthalene-1-carboxamide
  • N-(4-ethoxy-2-aminophenyl)naphthalene-1-carboxamide
  • N-(4-ethoxy-2-nitrophenyl)benzamide

Uniqueness

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide is unique due to the presence of both the ethoxy and nitro groups on the phenyl ring, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-25-14-10-11-17(18(12-14)21(23)24)20-19(22)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIOGLSKNRHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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